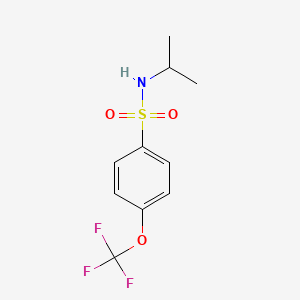
N-isopropyl-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-(trifluoromethoxy)benzenesulfonamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N-isopropyl-4-(trifluoromethoxy)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells. It has also been shown to inhibit the proteasome, which is responsible for the degradation of proteins in cells. Additionally, this compound has been shown to inhibit histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating apoptosis pathways. This compound has also been shown to inhibit the growth of tumor cells and reduce tumor size in animal models. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-(trifluoromethoxy)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and alternative solvents may need to be used.
Future Directions
There are several future directions for the study of N-isopropyl-4-(trifluoromethoxy)benzenesulfonamide. One potential application is in the development of new anticancer drugs. This compound has shown promise as an anticancer agent, and further studies could lead to the development of more effective treatments for cancer. Additionally, this compound could be investigated for its potential as a treatment for other diseases, such as inflammatory disorders. Further studies could also focus on the mechanism of action of this compound and its interactions with specific enzymes and signaling pathways.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It can be synthesized using a relatively simple method and has been shown to exhibit inhibitory activity against several enzymes. This compound has potential applications as an anticancer agent and as a treatment for inflammatory disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of N-isopropyl-4-(trifluoromethoxy)benzenesulfonamide involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a melting point of 105-107°C. The purity of this compound can be further improved by recrystallization using a suitable solvent.
Scientific Research Applications
N-isopropyl-4-(trifluoromethoxy)benzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, proteasome, and histone deacetylase. This compound has also been investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells.
properties
IUPAC Name |
N-propan-2-yl-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c1-7(2)14-18(15,16)9-5-3-8(4-6-9)17-10(11,12)13/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWRCSLOSURAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

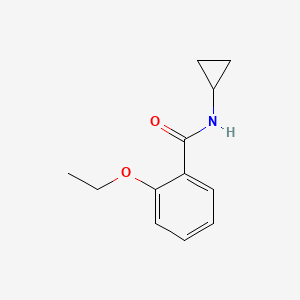
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)
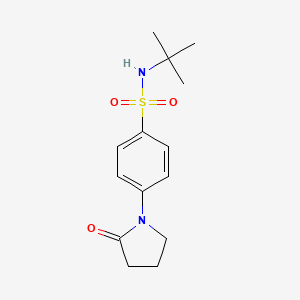
![4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)
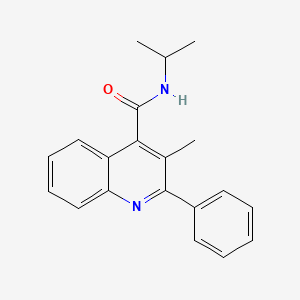
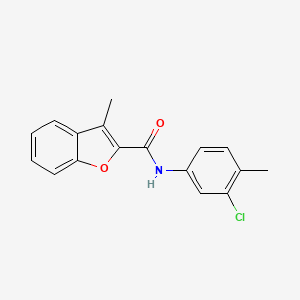
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)
![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)
![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)